(Cis-2-(bromomethyl)cyclopropyl)benzene
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Overview
Description
(Cis-2-(bromomethyl)cyclopropyl)benzene: is an organic compound characterized by a cyclopropyl ring substituted with a bromomethyl group and a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Cis-2-(bromomethyl)cyclopropyl)benzene typically involves the bromination of cyclopropylmethyl derivatives. One common method includes the reaction of cyclopropylmethyl ketones or aldehydes with bromine or bromine-containing reagents such as cyanogen bromide in the presence of a base like triethylamine . The reaction conditions are generally mild, and the process yields the desired bromomethyl cyclopropane derivatives efficiently.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of environmentally benign reagents and solvents is preferred to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions: (Cis-2-(bromomethyl)cyclopropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromomethyl group can yield cyclopropylmethyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted cyclopropylmethyl derivatives.
- Cyclopropyl alcohols or ketones.
- Reduced cyclopropylmethyl compounds.
Scientific Research Applications
(Cis-2-(bromomethyl)cyclopropyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (Cis-2-(bromomethyl)cyclopropyl)benzene involves its reactivity due to the strained cyclopropyl ring and the presence of the bromomethyl group. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. The cyclopropyl ring’s strain also makes it susceptible to ring-opening reactions under certain conditions .
Comparison with Similar Compounds
(Trans-2-(bromomethyl)cyclopropyl)benzene: Similar structure but with different spatial orientation of the bromomethyl group.
(Cis-1-(bromomethyl)cyclopropyl)benzene: Similar structure but with the bromomethyl group at a different position on the cyclopropyl ring.
(Cis-2-(chloromethyl)cyclopropyl)benzene: Similar structure but with a chloromethyl group instead of a bromomethyl group.
Uniqueness: (Cis-2-(bromomethyl)cyclopropyl)benzene is unique due to its specific spatial arrangement and the presence of the bromomethyl group, which imparts distinct reactivity and properties compared to its analogs .
Properties
CAS No. |
1017962-38-7 |
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Molecular Formula |
C10H11Br |
Molecular Weight |
211.10 g/mol |
IUPAC Name |
[(1R,2S)-2-(bromomethyl)cyclopropyl]benzene |
InChI |
InChI=1S/C10H11Br/c11-7-9-6-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2/t9-,10+/m1/s1 |
InChI Key |
QYDBZVRKADDLFQ-ZJUUUORDSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]1C2=CC=CC=C2)CBr |
Canonical SMILES |
C1C(C1C2=CC=CC=C2)CBr |
Origin of Product |
United States |
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